molecular formula C20H19N3O B11259228 N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide

N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11259228
M. Wt: 317.4 g/mol
InChI Key: XEDVGHMXXINCTE-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a pyridin-3-yl substituent at the 2-position of the quinoline core and a cyclopentyl group attached via a carboxamide linkage at the 4-position. The quinoline scaffold is prized for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. Modifications at the 2- and 4-positions are known to modulate solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-cyclopentyl-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H19N3O/c24-20(22-15-7-1-2-8-15)17-12-19(14-6-5-11-21-13-14)23-18-10-4-3-9-16(17)18/h3-6,9-13,15H,1-2,7-8H2,(H,22,24)

InChI Key

XEDVGHMXXINCTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Antimicrobial Activity

Quinoline Derivatives and Antimicrobial Properties

N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide has shown promising results in antimicrobial assays. Quinoline derivatives are known for their broad-spectrum antimicrobial activity, including efficacy against resistant strains of bacteria and fungi. For instance, studies have reported that related quinoline compounds exhibit high activity against Mycobacterium tuberculosis, surpassing traditional antibiotics like isoniazid and pyrazinamide . The structural features of quinolines contribute to their ability to disrupt bacterial cell functions.

Antimalarial Activity

Mechanism of Action

Research has indicated that quinoline derivatives, including this compound, possess antiplasmodial activity against Plasmodium falciparum. These compounds inhibit translation elongation factor 2, a critical component in protein synthesis within the parasite . In vivo studies have demonstrated significant efficacy in mouse models of malaria, with some derivatives achieving low nanomolar potency .

Inhibition of Photosynthetic Electron Transport

Biological Activity Assessment

The compound has been evaluated for its ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. This assay is crucial for understanding the ecological impact and potential agricultural applications of quinoline derivatives. The inhibition constants (IC50 values) indicate varying degrees of effectiveness among different derivatives, with some showing significant PET inhibition .

Neurological Applications

Potential in Neuropharmacology

Emerging research suggests that quinoline derivatives may have neuroprotective properties. Compounds similar to this compound have been studied for their effects on neurodegenerative diseases, particularly due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Cancer Research

Proteasome Inhibition

Recent studies have identified quinoline-based compounds as potential proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation pathways involved in tumor growth . The structural characteristics of this compound may enhance its binding affinity to proteasomal targets, leading to the development of novel anticancer agents.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityHigh efficacy against M. tuberculosis and other pathogens; surpasses traditional antibiotics.
Antimalarial ActivityInhibits P. falciparum via translation elongation factor 2; effective in vivo models.
Inhibition of PETSignificant inhibition observed in spinach chloroplasts; varying IC50 values among derivatives.
Neurological ApplicationsPotential neuroprotective effects; modulation of neurotransmitter systems.
Cancer ResearchIdentified as a proteasome inhibitor; potential for novel anticancer therapies.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to cell death.

Comparison with Similar Compounds

Key Observations :

  • Cycloalkyl vs.
  • Naphthyl Substitution : Naphthalen-2-yl derivatives (e.g., ) show lower synthetic yields (19.8%) due to steric challenges during amide coupling.
  • Halogenation : Chlorine at C6 (e.g., ) improves metabolic stability via steric and electronic effects.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Notes Reference
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide 376.3 215–216 >95 High crystallinity
N-(Naphthalen-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide 376.5 201–202 N/A Lower melting point vs. naphthalen-2-yl analog
6,8-Dimethyl-N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide 415.5 224–225 N/A Methyl groups increase hydrophobicity
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 341.36 N/A N/A Hydroxyl group enhances solubility

Key Observations :

  • Melting Points : Naphthalen-2-yl derivatives (215–216°C ) exhibit higher melting points than naphthalen-1-yl analogs (201–202°C ), reflecting differences in crystal packing.
  • Hydrophobic vs. Polar Groups : Methyl substituents (e.g., ) increase hydrophobicity, while hydroxyl groups (e.g., ) improve aqueous solubility.

Biological Activity

N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the known biological effects, mechanisms, and research findings related to this compound.

Overview of the Compound

This compound belongs to a class of quinoline derivatives that have been studied for various therapeutic applications. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Biological Activities

1. Anticancer Properties

Research indicates that quinoline derivatives can exhibit potent anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

In a study evaluating a series of quinoline derivatives, several compounds demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents .

Table 1: IC50 Values of Quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineMCF-71.23
N-cycloheptylquinoline-2-carboxamideM. tuberculosisTBD

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets within cancer cells. Research has highlighted that similar quinoline derivatives may inhibit key enzymes or disrupt critical cellular pathways involved in cell division and survival.

For example, some quinoline derivatives have been shown to inhibit the binding of the Ndc80 kinetochore subcomplex to microtubules, which is crucial for proper chromosome segregation during mitosis. This inhibition could selectively target cancer cells that exhibit genetic instability or overexpression of certain kinetochore proteins .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives against Mycobacterium tuberculosis. Among these, certain compounds demonstrated higher activity than standard treatments like isoniazid, suggesting that N-cyclopentyl derivatives could also possess antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinoline ring can significantly alter its potency and selectivity against different targets.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Cyclopentyl groupEnhances lipophilicity
Pyridine substitutionIncreases target specificity
Carboxamide moietyEssential for binding

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